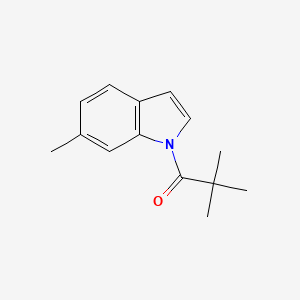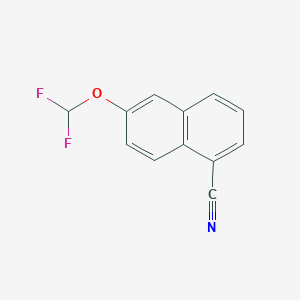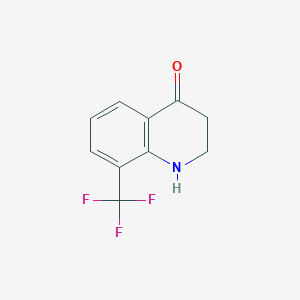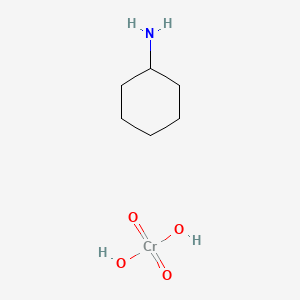
3-Formyl-2-methylquinoline-4-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Formyl-2-methylquinoline-4-carboxylic acid is a heterocyclic aromatic compound that belongs to the quinoline family. Quinoline derivatives are known for their wide range of biological and pharmacological activities. This compound features a quinoline core with formyl, methyl, and carboxylic acid functional groups, making it a versatile molecule for various chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Formyl-2-methylquinoline-4-carboxylic acid can be achieved through several methods. One common approach involves the Pfitzinger reaction, where isatin reacts with methyl ketones in the presence of a base. Another method is the Friedländer synthesis, which involves the condensation of 2-aminobenzaldehyde with a ketone under acidic conditions .
Industrial Production Methods
Industrial production of quinoline derivatives often employs microwave irradiation techniques to enhance reaction efficiency and yield. This method is environmentally friendly and reduces the use of harmful solvents. The use of transition metal catalysts and ionic liquids in these reactions further improves the atom economy and sustainability of the process .
化学反応の分析
Types of Reactions
3-Formyl-2-methylquinoline-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The formyl group can be reduced to a hydroxyl group using reducing agents such as sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the quinoline ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using bromine or chlorination using thionyl chloride.
Major Products Formed
Oxidation: 3-Carboxy-2-methylquinoline-4-carboxylic acid.
Reduction: 3-Hydroxymethyl-2-methylquinoline-4-carboxylic acid.
Substitution: Halogenated quinoline derivatives.
科学的研究の応用
3-Formyl-2-methylquinoline-4-carboxylic acid has numerous applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its role in developing new therapeutic agents.
Industry: Utilized in the production of dyes, agrochemicals, and pharmaceuticals.
作用機序
The mechanism of action of 3-Formyl-2-methylquinoline-4-carboxylic acid involves its interaction with various molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity. It can also interact with DNA, leading to the disruption of cellular processes. The specific pathways involved depend on the functional groups present and the nature of the target molecule .
類似化合物との比較
Similar Compounds
Quinoline-4-carboxylic acid: Lacks the formyl and methyl groups, making it less reactive in certain chemical reactions.
2-Methylquinoline-4-carboxylic acid: Lacks the formyl group, affecting its oxidation and reduction reactions.
3-Formylquinoline-4-carboxylic acid: Lacks the methyl group, influencing its substitution reactions.
Uniqueness
3-Formyl-2-methylquinoline-4-carboxylic acid is unique due to the presence of all three functional groups (formyl, methyl, and carboxylic acid), which provide a wide range of reactivity and applications. This combination of functional groups makes it a valuable compound for synthetic and medicinal chemistry.
特性
分子式 |
C12H9NO3 |
|---|---|
分子量 |
215.20 g/mol |
IUPAC名 |
3-formyl-2-methylquinoline-4-carboxylic acid |
InChI |
InChI=1S/C12H9NO3/c1-7-9(6-14)11(12(15)16)8-4-2-3-5-10(8)13-7/h2-6H,1H3,(H,15,16) |
InChIキー |
IGIXRSLNQUHGQU-UHFFFAOYSA-N |
正規SMILES |
CC1=NC2=CC=CC=C2C(=C1C=O)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2,7-Diazaspiro[4.4]nonane, 2-methyl-7-(3-pyridinyl)-](/img/structure/B11886049.png)


![1H-Imidazo[4,5-c]pyridin-4-ol hydrobromide](/img/structure/B11886065.png)







![6-Methyl-[3,3'-bipyridine]-2-carboxylic acid](/img/structure/B11886115.png)
![(7R,8S,9S,10R)-7-(Hydroxymethyl)-6-oxaspiro[4.5]dec-2-ene-8,9,10-triol](/img/structure/B11886121.png)
![(1-Butyl-1H-benzo[d]imidazol-5-yl)boronic acid](/img/structure/B11886127.png)
